N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
CAS No.: 898445-12-0
Cat. No.: VC4316294
Molecular Formula: C26H36N4O3S
Molecular Weight: 484.66
* For research use only. Not for human or veterinary use.
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide - 898445-12-0](/images/structure/VC4316294.png)
Specification
CAS No. | 898445-12-0 |
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Molecular Formula | C26H36N4O3S |
Molecular Weight | 484.66 |
IUPAC Name | N-(4-butylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C26H36N4O3S/c1-2-3-6-20-9-11-21(12-10-20)27-24(31)19-34-25-22-7-4-8-23(22)30(26(32)28-25)14-5-13-29-15-17-33-18-16-29/h9-12H,2-8,13-19H2,1H3,(H,27,31) |
Standard InChI Key | JIIYNAATOPHIPM-UHFFFAOYSA-N |
SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features three primary subunits:
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Cyclopenta[d]pyrimidinone Core: A bicyclic system comprising a fused cyclopentane and pyrimidinone ring, with a ketone group at position 2 and a thioether linkage at position 4.
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Morpholinopropyl Side Chain: A 3-morpholinopropyl group attached to the nitrogen at position 1 of the pyrimidinone ring, introducing a tertiary amine and ether functionality.
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Thioacetamide-Bridged 4-Butylphenyl Group: A 4-butylphenyl moiety connected via a thioacetamide linker (-S-CH2-CONH-) to the pyrimidinone core .
Systematic Nomenclature
The IUPAC name reflects the connectivity:
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Root: Cyclopenta[d]pyrimidin-4-yl indicates the bicyclic system.
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Substituents:
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1-(3-Morpholinopropyl) at position 1.
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2-Oxo at position 2.
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Thioether linkage to the acetamide group at position 4.
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Acetamide Side Chain: N-(4-butylphenyl) denotes the terminal aryl group.
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three fragments:
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Cyclopenta[d]pyrimidinone Core: Synthesized via cyclocondensation of dihydrocyclopentapyrimidinone precursors.
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Morpholinopropyl Side Chain: Introduced via alkylation or nucleophilic substitution using 3-morpholinopropylamine.
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Thioacetamide Linker: Formed through thiol-alkylation or displacement reactions involving chloroacetamide intermediates .
Formation of Cyclopenta[d]pyrimidinone (Key Intermediate)
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Cyclocondensation: Reacting cyclopentanone with urea or thiourea under acidic conditions yields dihydrocyclopenta[d]pyrimidinone.
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Oxidation: The ketone at position 2 is introduced via oxidation using potassium permanganate or chromium trioxide.
Thioacetamide Linker Installation
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Thiolation: Reacting the pyrimidinone intermediate with thioacetic acid or its derivatives introduces the thioether group at position 4 .
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Amidation: Coupling the thiolated intermediate with N-(4-butylphenyl)-2-chloroacetamide using a coupling agent (e.g., DCC) forms the final acetamide bond .
Purification and Characterization
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Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.
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Spectroscopy:
Physicochemical Properties
Experimental Data (Inferred from Analogs)
Stability and Reactivity
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Acid/Base Sensitivity: The thioether linkage may hydrolyze under strong acidic or basic conditions, releasing H2S .
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Oxidation: Susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones .
Biological Activity and Mechanisms
Hypothesized Targets
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Kinase Inhibition: Structural similarity to IWP-2 (a Wnt/β-catenin pathway inhibitor) suggests potential kinase-modulating activity .
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Cytotoxicity: The morpholine and thioacetamide groups may confer antiproliferative effects by disrupting redox balance .
In Silico Predictions
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Molecular Docking: Preliminary simulations indicate affinity for ATP-binding pockets in CK1δ and GSK-3β kinases, akin to IWP-2 .
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ADMET Profile: Moderate bioavailability (LogP = 3.2), high plasma protein binding (>90%), and hepatic metabolism predicted .
Comparison with Structural Analogs
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